



An In-depth Technical Guide on H-Pro-Val-OH (Prolyl-valine)

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Compound of Interest		
Compound Name:	H-Pro-Val-OH	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Pro-Val-OH, chemically known as (2S)-1-((2S)-2-amino-3-methylbutanoyl)pyrrolidine-2-carboxylic acid, is a dipeptide composed of the amino acids proline and valine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. It is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and related fields. The unique conformational constraints imposed by the proline residue, coupled with the hydrophobic nature of valine, make **H-Pro-Val-OH** an interesting molecule for various scientific investigations.

Chemical Structure and Identifiers

The chemical structure of **H-Pro-Val-OH** is characterized by a peptide bond between the carboxyl group of proline and the amino group of valine. The proline residue's cyclic structure imparts a significant conformational rigidity to the peptide backbone.

Chemical Structure:

Table 1: Chemical Identifiers for H-Pro-Val-OH



Identifier	Value
IUPAC Name	(2S)-1-((2S)-2-amino-3- methylbutanoyl)pyrrolidine-2-carboxylic acid
Molecular Formula	C10H18N2O3
Molecular Weight	214.26 g/mol
CAS Number	20488-27-1
PubChem CID	152307
Canonical SMILES	CC(C)C(C(=O)N1CCCC1C(=O)O)N
InChI Key	FJVXGLJPAXHZAS-LURJTMHBSA-N

Physicochemical Properties

The physicochemical properties of **H-Pro-Val-OH** are crucial for its handling, formulation, and biological interactions. While extensive experimental data is not readily available in the public domain, a combination of experimental values for its constituent amino acids and computed data provides valuable insights.

Table 2: Physicochemical Properties of H-Pro-Val-OH



Property	Value	Source
Physical State	Solid (Predicted)	-
Melting Point	Not available	-
Solubility	Soluble in water (Predicted)	-
pKa1 (α-COOH of Val)	~2.32	Estimated from Valine[1]
pKa ₂ (α-NH ₃ + of Pro)	~10.60	Estimated from Proline[1]
XLogP3-AA	-1.9	Computed
Hydrogen Bond Donor Count	2	Computed
Hydrogen Bond Acceptor Count	3	Computed
Topological Polar Surface Area	83.6 Ų	Computed

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of **H-Pro-Val-OH**. As of the latest literature search, specific experimental spectra for **H-Pro-Val-OH** are not publicly available. However, predicted spectra and data from its constituent amino acids can serve as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR and ¹³C NMR spectral data can be used for preliminary identification.

- 1 H NMR: The proton NMR spectrum is expected to show characteristic signals for the proline ring protons, the α -protons of both amino acid residues, and the isopropyl group of the valine side chain.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the peptide bond and the carboxylic acid, the α-carbons of both residues, and the carbons of the proline ring and valine side chain.

Mass Spectrometry (MS)



Mass spectrometry is a critical tool for determining the molecular weight and sequence of peptides. The expected monoisotopic mass of **H-Pro-Val-OH** is 214.1317 g/mol. Fragmentation patterns in tandem mass spectrometry (MS/MS) would be expected to show characteristic b- and y-ions resulting from the cleavage of the peptide bond.

Biological Activity and Potential Applications

While research specifically targeting **H-Pro-Val-OH** is limited, studies on related proline-containing peptides and dipeptides in general suggest several potential areas of biological activity.

Angiotensin-Converting Enzyme (ACE) Inhibition

Proline is a key residue in many known ACE inhibitors.[2] For instance, the tripeptide H-Val-Pro-Pro-OH is a known inhibitor of ACE, with an IC $_{50}$ of 9 μ M.[3][4] This suggests that **H-Pro-Val-OH** may also possess ACE inhibitory activity, making it a candidate for further investigation in the context of cardiovascular research.

Antioxidant Activity

Dipeptides containing proline and hydrophobic amino acids like valine have been reported to exhibit antioxidant properties.[5] The mechanism of action may involve radical scavenging and modulation of cellular antioxidant pathways. Further studies are needed to elucidate the specific antioxidant potential of **H-Pro-Val-OH**.

Role in Catalysis and as an Enzyme Substrate

H-Pro-Val-OH has been reported to catalyze the Michael addition reaction of acetone to trans-β-nitrostyrene.[6] It can also serve as a substrate for fibroblast enzymes and prolinase, indicating its involvement in cellular metabolic processes.[6]

Experimental Protocols

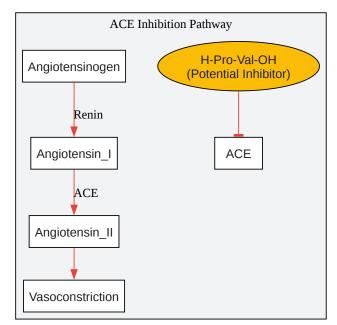
Detailed experimental protocols are essential for the synthesis, purification, and analysis of **H-Pro-Val-OH**. The following sections provide generalized protocols that can be adapted for this specific dipeptide.

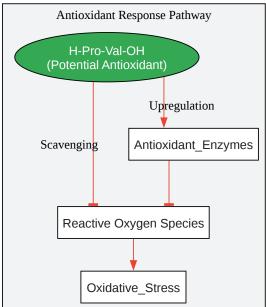


Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for preparing peptides in a laboratory setting. The following is a general workflow for the synthesis of **H-Pro-Val-OH** using Fmoc chemistry.







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